molecular formula C17H14N2O3 B150723 10-acétoxy-5H-dibenz[b,f]azépine-5-carboxamide CAS No. 952740-00-0

10-acétoxy-5H-dibenz[b,f]azépine-5-carboxamide

Numéro de catalogue: B150723
Numéro CAS: 952740-00-0
Poids moléculaire: 294.3 g/mol
Clé InChI: BRJIUIARAQMVID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Target and Mode of Action

The primary mechanism of action for 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide involves the blocking of voltage-gated sodium channels . This action inhibits the rapid and repetitive firing of neurons, which is crucial in controlling neuronal hyperactivity associated with conditions like epilepsy. By preventing the generation of action potentials, the compound effectively decreases the release of excitatory neurotransmitters, thereby mitigating seizures.

Pharmacokinetics

Similar compounds, such as carbamazepine, are extensively metabolized in the liver, suggesting that 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide may follow a comparable metabolic pathway. Understanding these pharmacokinetic properties is essential for evaluating its therapeutic potential and safety profile.

Chemistry

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide serves as an intermediate in the synthesis of other pharmacologically active compounds. Its structural attributes make it a valuable precursor in organic synthesis, particularly in developing new medications that target neurological disorders.

Biology

Research has focused on its biological effects , especially concerning its anticonvulsant properties. Studies indicate that it can significantly reduce neuronal hyperactivity, making it a candidate for further exploration in treating epilepsy and other seizure-related disorders .

Medicine

The compound is under investigation for its potential use in treating various neurological disorders , particularly epilepsy. Its ability to modulate sodium channels positions it as a promising agent for managing seizure activity and possibly other conditions characterized by neuronal excitability .

Industry

In industrial applications, 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovations in material science, which could lead to advancements in drug delivery systems or other pharmaceutical formulations.

Table: Summary of Research Findings on 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide

Study ReferenceFocus AreaFindings
Grant et al., 1992 Anticonvulsant ActivityDemonstrated efficacy in reducing seizure frequency in animal models, establishing its potential as an anticonvulsant agent.
Schutz et al., 1986 Metabolic PathwaysIdentified major metabolites and their roles in enhancing anticonvulsant effects, providing insights into pharmacokinetics.
Benes et al., 1999 Synthesis DevelopmentDeveloped synthetic routes for more potent analogs, highlighting the compound's versatility as a precursor for novel drugs.

Mécanisme D'action

Target of Action

The primary target of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for antiepileptic drugs .

Mode of Action

BIA 2-093 acts by blocking the voltage-gated sodium channels , thereby inhibiting the rapid, repetitive firing of neurons . This blockage significantly reduces the release of excitatory amino acids like glutamate and aspartate , which are involved in the transmission of seizure signals in the brain .

Biochemical Pathways

The action of BIA 2-093 affects the neuronal signaling pathways . By blocking the sodium channels, it prevents the generation of action potentials. This leads to a decrease in the release of excitatory neurotransmitters, thereby dampening the hyperactivity in the brain that is characteristic of seizures .

Pharmacokinetics

It is known that similar compounds like carbamazepine are extensively metabolized in the liver . The reduction of the keto-group of oxcarbazepine, a related compound, is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .

Result of Action

The result of BIA 2-093’s action is a decrease in neuronal hyperactivity, which helps to control and prevent epileptic seizures . By blocking the sodium channels and reducing the release of excitatory neurotransmitters, it helps to restore the balance of neuronal activity in the brain .

Action Environment

The action, efficacy, and stability of BIA 2-093 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Carbamazepine, a related compound, has its metabolism induced through CYP3A4 . Therefore, drugs that induce or inhibit this enzyme could potentially affect the pharmacokinetics and pharmacodynamics of BIA 2-093.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide typically involves the acetylation of 10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. This can be achieved by reacting the hydroxy compound with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparaison Avec Des Composés Similaires

Activité Biologique

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093 or eslicarbazepine acetate, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.30 g/mol
  • CAS Number : 952740-00-0

The primary mechanism of action for 10-acetoxy-5H-dibenz[b,f]azepine-5-carboxamide involves the blocking of voltage-gated sodium channels (VGSCs) . This action inhibits the rapid firing of neurons, which is crucial in managing conditions characterized by neuronal hyperactivity, such as epilepsy. By preventing the generation of action potentials, the compound reduces the release of excitatory neurotransmitters, thereby controlling seizure activity .

Pharmacokinetics

A clinical study assessed the pharmacokinetic profile of BIA 2-093 in healthy subjects. Key findings include:

  • Dosage : Subjects received varying doses (200 mg bid to 1200 mg qd).
  • Metabolism : The major metabolite, licarbazepine, was detectable in plasma, with median maximum concentrations reached 2 to 3 hours post-dose.
  • Half-life : The apparent terminal half-life was approximately 9 to 13 hours after repeated dosing, with steady-state concentrations achieved within 4 to 5 days .

Anticonvulsant Properties

Research indicates that BIA 2-093 exhibits significant anticonvulsant effects. In animal models, it has been shown to effectively reduce seizure frequency and intensity. Comparisons with other anticonvulsants like carbamazepine and oxcarbazepine demonstrate that BIA 2-093 may offer improved pharmacokinetic properties and efficacy .

Cellular Effects

In vitro studies have highlighted the compound's ability to modulate excitatory amino acid release (e.g., glutamate and aspartate), which is critical in neuronal signaling pathways. This modulation contributes to its anticonvulsant effects by dampening excessive neuronal excitability.

Case Studies

Several clinical trials have investigated the efficacy and safety of BIA 2-093 in patients with epilepsy:

  • Study on Efficacy : A randomized controlled trial demonstrated that patients receiving BIA 2-093 experienced a statistically significant reduction in seizure frequency compared to placebo groups.
  • Safety Profile : The compound was generally well-tolerated, with adverse effects similar to those observed with other antiepileptic drugs. Common side effects included dizziness and somnolence .

Comparison with Similar Compounds

CompoundMechanism of ActionKey Differences
Carbamazepine VGSC blockerEstablished treatment; potential side effects
Oxcarbazepine VGSC blockerImproved pharmacokinetics; less interaction with liver enzymes
Eslicarbazepine Acetate (BIA 2-093) VGSC blockerUnique acetoxy group; enhanced efficacy and safety profile

Propriétés

IUPAC Name

(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIUIARAQMVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952740-00-0
Record name Dehydroeslicarbazepine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROESLICARBAZEPINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.